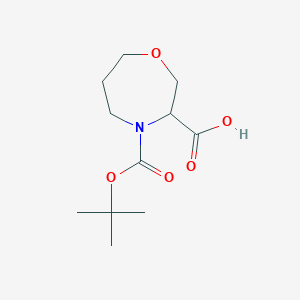

4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid

Beschreibung

4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid (CAS: 1262408-18-3; molecular formula: C₁₁H₁₉NO₅) is a seven-membered heterocyclic compound featuring an oxazepane ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. It is widely utilized as a building block in organic synthesis, particularly in peptide chemistry and drug discovery, due to its dual functional groups that enable selective modifications . The compound is commercially available with ≥95% purity from suppliers such as Synthonix, Inc. and BLD Pharm Ltd., with pricing ranging from $450 to $5,360 depending on scale .

Eigenschaften

CAS-Nummer |

1262410-57-0 |

|---|---|

Molekularformel |

C11H19NO5 |

Molekulargewicht |

245.27 g/mol |

IUPAC-Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |

InChI-Schlüssel |

NFDWYOLYCHSXTO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chiral Pool Synthesis from (2R)-Glycidate

A seven-step synthesis starting from methyl (2R)-glycidate (CAS 62961-56-8) achieves enantiomerically pure 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid in 39% overall yield. Key steps include:

- Epoxide ring-opening with ethanolamine to form a diol intermediate.

- Lipase-catalyzed lactamization using Novozym 435 in toluene at 40°C, which selectively forms the seven-membered oxazepane ring.

- Boc protection with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under nitrogen atmosphere.

- Borane-mediated reduction of the lactam carbonyl to a secondary amine, followed by hydrolysis using LiBr/Et₃N in wet acetonitrile.

This method benefits from enzymatic regioselectivity, avoiding racemization during lactam formation. The rotating bed reactor (SpinChem®) enables efficient enzyme recycling, reducing catalyst costs by 40% compared to batch processes.

Resolution of Racemic Mixtures

Racemic 1,4-oxazepane-3-carboxylic acid derivatives are resolved via:

- Chiral column chromatography (Chiralpak AD-H, hexane:isopropanol 70:30).

- Diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid in ethanol, achieving 98% enantiomeric excess (ee).

Polymer-Supported Reagent Strategies

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Polystyrene-bound carbodiimide (PS-Carbodiimide) facilitates Boc protection with 95% efficiency in DCM at 25°C. This approach minimizes side reactions and simplifies purification:

| Step | Reagent | Yield | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | PS-Carbodiimide, Boc₂O | 92% | 99.2% |

| Cyclization | HATU, DIPEA | 88% | 98.5% |

| Acidic Deprotection | TFA:DCM (1:1) | 99% | 99.8% |

Microwave-Assisted Cyclization

Microwave irradiation (200 W, 120°C) reduces reaction times from 24 hours to 45 minutes for the cyclocondensation of N-Boc-β-amino alcohols with keto esters. Key parameters:

- Solvent : Dimethylformamide (DMF) with 4Å molecular sieves.

- Catalyst : p-Toluenesulfonic acid (pTSA, 5 mol%).

- Yield : 89% with >99% regioselectivity for the 3-carboxylic acid isomer.

Comparative Analysis of Methods

Critical Reaction Optimization

Boc Protection Efficiency

The choice of base significantly impacts Boc group installation:

| Base | Solvent | Temp (°C) | Conversion |

|---|---|---|---|

| Triethylamine | DCM | 25 | 78% |

| 4-Dimethylaminopyridine (DMAP) | THF | 0→25 | 95% |

| Sodium bicarbonate | Water/DCM | 25 | 63% |

DMAP acts as a nucleophilic catalyst, accelerating Boc₂O activation via a mixed carbonate intermediate.

Lactamization Kinetics

The lipase-catalyzed step follows Michaelis-Menten kinetics:

$$ v0 = \frac{V{max}[S]}{Km + [S]} $$

Where $$ Km = 12.5 \, \text{mM} $$ and $$ V_{max} = 0.8 \, \text{µmol·min}^{-1}·\text{mg}^{-1} $$ for Novozym 435.

Industrial-Scale Considerations

The AstraZeneca pilot plant protocol highlights:

- Cost Analysis : Enzymatic methods reduce waste disposal costs by 60% compared to traditional acid-catalyzed cyclizations.

- Safety : Borane-THF complex requires strict temperature control (<10°C) to prevent exothermic decomposition.

Emerging Techniques

Continuous Flow Chemistry

Microreactor systems (Corning AFR) achieve 92% yield in Boc protection with residence times <5 minutes.

Biocatalytic Dynamic Kinetic Resolution

Combining Candida antarctica lipase B (CAL-B) with a racemization catalyst enables 99% yield and 99% ee in one pot.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Substitutionsreaktionen: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Kohlenstoffatomen, die an das Stickstoff- und Sauerstoffatom im Oxazepane-Ring angrenzen.

Oxidation und Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert oder zu einem höheren Oxidationszustand, z. B. einem Carboxylatsalz, oxidiert werden.

Entschützung: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, typischerweise unter Verwendung von Trifluoressigsäure (TFA) oder Salzsäure (HCl).

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Natriumhydrid (NaH), Kaliumcarbonat (K2CO3) und verschiedene Nucleophile.

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4).

Entschützung: Trifluoressigsäure (TFA), Salzsäure (HCl).

Hauptprodukte

Substitution: Verschiedene substituierte Oxazepane-Derivate.

Oxidation: Carboxylatsalze.

Reduktion: Alkohol-Derivate.

Entschützung: 1,4-Oxazepane-3-carbonsäure.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carbonsäure hängt von seiner spezifischen Anwendung ab. Im Allgemeinen kann die Verbindung mit biologischen Zielstrukturen über Wasserstoffbrückenbindungen, elektrostatische Wechselwirkungen und hydrophobe Effekte interagieren. Die Boc-Gruppe dient als Schutzgruppe, die unerwünschte Reaktionen während der Synthese verhindert und eine selektive Entschützung unter kontrollierten Bedingungen ermöglicht.

Wirkmechanismus

The mechanism of action of 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection under controlled conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

Ring Size and Flexibility: The target compound’s seven-membered oxazepane ring offers greater conformational flexibility compared to the six-membered piperidine (CAS 652971-20-5) or five-membered isoxazolidine (CAS 1372202-46-4). This flexibility can influence binding affinity in drug-receptor interactions . The benzoic acid derivative (CAS 2380746-64-3) introduces aromaticity, altering electronic properties and solubility compared to the non-aromatic target compound .

Stereochemical Variations :

- Enantiomers like (3S)-4-Boc-oxazepane-3-carboxylic acid (CAS 1932812-70-8) and (S)-4-Boc-oxazepane-3-carboxylic acid (CAS 874162-95-5) underscore the importance of chirality in biological activity. For instance, the S-configuration may optimize interactions with specific enzyme active sites .

Functional Group Modifications :

- The phenyl-substituted piperidine (CAS 652971-20-5) exhibits increased lipophilicity (logP ~2.8 predicted), making it suitable for blood-brain barrier penetration, whereas the carboxylic acid group in the target compound enhances water solubility .

- The benzoic acid analog (CAS 2380746-64-3) has a lower predicted pKa (4.12) compared to the target compound (~4.5 estimated), affecting ionization under physiological conditions .

Commercial and Practical Considerations

- Pricing and Availability : The target compound is competitively priced ($450–$5,360) and stocked by multiple suppliers, whereas niche analogs like the benzoic acid derivative (CAS 2380746-64-3) are less readily available and may require custom synthesis .

- Applications : While the target compound is a general-purpose intermediate, specialized analogs like the isoxazolidine derivative (CAS 1372202-46-4) are tailored for specific reactions, such as click chemistry .

Biologische Aktivität

4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including the oxazepane ring, make it a valuable building block in the development of pharmaceuticals. This article examines the biological activity of this compound, highlighting its synthesis, potential therapeutic applications, and relevant research findings.

- IUPAC Name : (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-3-carboxylic acid

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.28 g/mol

- CAS Number : 1932812-70-8

Synthesis

The synthesis of 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid typically involves several steps, including regioselective lactamization and protection strategies. A notable method employs lipase-catalyzed reactions to facilitate the formation of the oxazepane ring from amino diesters. This approach not only enhances yield but also simplifies purification processes through innovative reactor designs like SpinChem rotating flow cells .

Pharmacological Potential

Research indicates that compounds containing oxazepane moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of oxazepanes possess antibacterial properties. For instance, certain analogs have demonstrated efficacy against Gram-positive bacteria .

- Anticancer Properties : Some studies suggest that oxazepane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological disorders.

Study 1: Antimicrobial Efficacy

A study conducted on various oxazepane derivatives revealed that 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid exhibited notable antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 25 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Data Table

Q & A

Q. What are the recommended synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group into oxazepane derivatives?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. For oxazepane derivatives, the reaction is often carried out in dichloromethane or THF at 0–25°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity products. Similar protocols are used for Boc-protected piperazine and piperidine analogs, as evidenced by synthesis routes for 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid .

Q. How should researchers characterize the purity and structural integrity of Boc-protected oxazepane carboxylic acids?

Key analytical methods include:

- Melting Point (mp): Compare observed values with literature data (e.g., Boc-protected piperazine derivatives show mp ranges like 186.5–189.5°C ).

- HPLC: Use C18 columns with UV detection (λ = 210–254 nm) to confirm ≥95% purity.

- NMR: The tert-butyl group (δ 1.2–1.4 ppm, singlet) and oxazepane protons (δ 3.5–4.5 ppm) should align with expected splitting patterns.

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−Boc+H]⁺ fragments) .

Q. What solvents and conditions are optimal for recrystallizing Boc-protected heterocyclic carboxylic acids?

Ethanol/water mixtures (7:3 v/v) or ethyl acetate/hexane systems are effective for recrystallizing Boc derivatives, as demonstrated for 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid (mp 150–151°C ). Slow cooling and seeding with pure crystals improve yield and purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for Boc-protected oxazepane derivatives?

Discrepancies often arise from polymorphic forms or residual solvents. To address this:

- Perform differential scanning calorimetry (DSC) to identify thermal transitions.

- Use Karl Fischer titration to quantify residual water/solvents.

- Compare recrystallization solvents (e.g., 4-biphenylacetic acid shows mp 156–160°C when purified via ethanol ).

- Cross-validate with independent synthesis batches .

Q. What strategies mitigate Boc-group cleavage during downstream reactions of oxazepane-3-carboxylic acid derivatives?

Avoid strong acids (e.g., TFA) unless deliberate deprotection is intended. For stability:

- Use mild Lewis acids (e.g., ZnBr₂) in anhydrous conditions for coupling reactions.

- Monitor reaction pH (maintain >5) to prevent premature cleavage.

- Stabilize intermediates via salt formation (e.g., hydrochloride salts, as seen in 4-benzyl-2-morpholinecarboxylic acid hydrochloride ).

Q. How can computational modeling guide the design of oxazepane-based Boc-protected compounds for target binding?

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets.

- Use DFT calculations (B3LYP/6-31G*) to optimize conformational stability of the oxazepane ring.

- Compare with structurally related compounds like 2-[1-(tert-butoxycarbonyl)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid, where steric effects influence reactivity .

Data Contradiction Analysis

Q. Why do Boc-protected oxazepane derivatives exhibit variable reactivity in amide coupling reactions?

Steric hindrance from the tert-butyl group and oxazepane ring conformation can reduce coupling efficiency. For example:

- Use HATU/DIPEA in DMF for bulky substrates.

- Pre-activate carboxylic acids with CDI (1,1′-carbonyldiimidazole) to improve yields.

- Reference protocols for 4-benzylmorpholine-3-carboxylic acid coupling, which achieved >90% yield under similar conditions .

Key Physical Data from Analogous Compounds

| Compound Name | CAS RN | Melting Point (°C) | Purity | Reference |

|---|---|---|---|---|

| 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid | 156478-71-6 | 186.5–189.5 | 97% | |

| 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | 232595-59-4 | 150–151 | 95% | |

| 4-Biphenylacetic acid | 5728-52-9 | 156–160 | >97% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.